Cas no 2137885-70-0 (1-(4-Methylpyrrolidin-3-yl)propan-2-one)
1-(4-Methylpyrrolidin-3-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-799683
- 2137885-70-0
- 1-(4-methylpyrrolidin-3-yl)propan-2-one
- 1-(4-Methylpyrrolidin-3-yl)propan-2-one
-
- Inchi: 1S/C8H15NO/c1-6-4-9-5-8(6)3-7(2)10/h6,8-9H,3-5H2,1-2H3
- InChI Key: DBPALRIYAAEWMU-UHFFFAOYSA-N
- SMILES: O=C(C)CC1CNCC1C
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 29.1Ų
1-(4-Methylpyrrolidin-3-yl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-799683-0.05g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
| Enamine | EN300-799683-0.1g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
| Enamine | EN300-799683-0.25g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
| Enamine | EN300-799683-0.5g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
| Enamine | EN300-799683-1.0g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
| Enamine | EN300-799683-2.5g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
| Enamine | EN300-799683-5.0g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
| Enamine | EN300-799683-10.0g |
1-(4-methylpyrrolidin-3-yl)propan-2-one |
2137885-70-0 | 95% | 10.0g |
$4545.0 | 2024-05-21 |
1-(4-Methylpyrrolidin-3-yl)propan-2-one Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1-(4-Methylpyrrolidin-3-yl)propan-2-one
Introduction to 1-(4-Methylpyrrolidin-3-yl)propan-2-one (CAS No. 2137885-70-0)
1-(4-Methylpyrrolidin-3-yl)propan-2-one, with the CAS number 2137885-70-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1-(4-Methylpyrrolidin-3-yl)propan-2-one makes it an intriguing candidate for various drug discovery programs, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
The molecular formula of 1-(4-Methylpyrrolidin-3-yl)propan-2-one is C8H15NO2, and its molecular weight is approximately 153.21 g/mol. The compound features a pyrrolidine ring with a methyl substituent at the 4-position, attached to a propanone moiety. This structural arrangement confers specific chemical properties and reactivity patterns that are crucial for its biological activity and potential therapeutic applications.
In recent years, there has been a growing interest in the development of small molecules that can modulate specific biological targets for therapeutic purposes. 1-(4-Methylpyrrolidin-3-yl)propan-2-one has been identified as a promising lead compound due to its ability to interact with various receptors and enzymes involved in neurological and metabolic pathways. For instance, studies have shown that this compound can modulate GABA receptors, which are key players in the regulation of neuronal excitability and synaptic transmission.
The pharmacological profile of 1-(4-Methylpyrrolidin-3-yl)propan-2-one has been extensively investigated through in vitro and in vivo experiments. In cell-based assays, it has demonstrated potent activity against specific GABA receptor subtypes, suggesting its potential as an anxiolytic or anticonvulsant agent. Additionally, preclinical studies have explored its effects on metabolic processes, revealing that it can influence glucose metabolism and lipid homeostasis, making it a candidate for treating metabolic disorders such as diabetes and obesity.
The synthetic route for producing 1-(4-Methylpyrrolidin-3-yl)propan-2-one involves several well-established chemical transformations. Typically, the synthesis begins with the formation of a pyrrolidine ring through a cyclization reaction, followed by the introduction of the methyl substituent at the 4-position. The final step involves the attachment of the propanone moiety to the pyrrolidine ring, resulting in the target compound. This synthetic pathway is highly reproducible and scalable, making it suitable for large-scale production in pharmaceutical settings.
In terms of safety and toxicity, preliminary studies have indicated that 1-(4-Methylpyrrolidin-3-yl)propan-2-one exhibits a favorable safety profile at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential before advancing to clinical trials. These assessments typically include in vitro cytotoxicity tests, animal toxicity studies, and pharmacokinetic evaluations to ensure that the compound is safe for human use.
The potential therapeutic applications of 1-(4-Methylpyrrolidin-3-yl)propan-2-one are diverse and promising. In addition to its potential as an anxiolytic or anticonvulsant agent, it may also have applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate GABA receptors could help alleviate symptoms associated with these conditions by restoring normal neuronal function.
Beyond its neurological applications, 1-(4-Methylpyrrolidin-3-yl)propan-2-one has shown promise in metabolic disorders. Preclinical studies have demonstrated its ability to improve insulin sensitivity and reduce lipid accumulation in adipose tissue, suggesting its potential as a treatment for type 2 diabetes and obesity. These findings highlight the compound's versatility and broad therapeutic potential.
The ongoing research into 1-(4-Methylpyrrolidin-3-yl)propan-2-one is part of a larger effort to develop novel therapeutics that address unmet medical needs. As our understanding of its biological mechanisms continues to expand, it is likely that new applications will be discovered, further enhancing its value as a lead compound in drug discovery programs.
In conclusion, 1-(4-Methylpyrrolidin-3-yl)propan-2-one (CAS No. 2137885-70-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in both academic and industrial settings. As more data becomes available from ongoing studies, it is expected that this compound will play a significant role in advancing our understanding of various biological processes and contributing to the development of new treatments for neurological and metabolic disorders.
2137885-70-0 (1-(4-Methylpyrrolidin-3-yl)propan-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)